3-(3,5-dimethylphenyl)-N-isopropyl-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
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Overview
Description
The compound “3-(3,5-dimethylphenyl)-N-isopropyl-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide” is a complex organic molecule that contains several functional groups and rings. It has a quinazoline core, which is a type of heterocyclic compound. Quinazolines are found in many pharmaceuticals and exhibit a wide range of biological activities .
Molecular Structure Analysis
The compound contains a quinazoline core, which is a bicyclic system consisting of two fused six-membered rings, one of which is aromatic (benzene) and the other is a diazine (containing two nitrogens). It also has several substituents, including a 3,5-dimethylphenyl group, an isopropyl group, a 4-methoxyphenyl group, and a carboxamide group .
Chemical Reactions Analysis
Quinazolines can undergo a variety of chemical reactions, depending on the substituents present. They can participate in electrophilic and nucleophilic substitution reactions, reduction and oxidation reactions, and various ring-opening and ring-closing reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its structure and the functional groups present. For example, the presence of polar functional groups like carboxamide would increase its solubility in polar solvents, while the presence of aromatic rings would increase its stability .
Scientific Research Applications
Antimicrobial Activity
Research into compounds structurally related to 3-(3,5-dimethylphenyl)-N-isopropyl-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide has shown promising antimicrobial properties. Specifically, derivatives of quinazolinone and thiazolidinone have been synthesized and evaluated for their in vitro antibacterial and antifungal activities against a range of pathogens, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus. These studies indicate a potential for these compounds in treating infectious diseases by targeting various microorganisms (Desai, Dodiya, & Shihora, 2011).
Synthesis and Derivative Studies
Further research has explored the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds were investigated for their anti-inflammatory and analgesic properties, showing significant inhibition of cyclooxygenase enzymes (COX-1/COX-2), along with notable analgesic and anti-inflammatory activities. Such studies underscore the versatility of quinazoline derivatives in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antitubercular Activity
The synthesis of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides has been documented, with these compounds showing promising antitubercular activity against Mycobacterium tuberculosis H37Rv. This research highlights the potential use of quinazoline derivatives in treating tuberculosis, offering a foundation for further exploration in antitubercular therapy (Marvadi, Nagineni, Safoora, Krishna, Sriram, & Kantevari, 2020).
Anticonvulsant and Antimicrobial Properties
Investigations into thioxoquinazolinone derivatives have revealed both anticonvulsant and broad-spectrum antimicrobial activities. These studies demonstrate the compound's potential in addressing epileptic seizures as well as offering antimicrobial efficacy, further emphasizing the medicinal importance of quinazoline derivatives in treating a wide range of conditions (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4-oxo-N-propan-2-ylquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O4S/c1-17(2)30-27(34)21-8-11-24-25(15-21)31-29(32(28(24)35)22-13-18(3)12-19(4)14-22)37-16-26(33)20-6-9-23(36-5)10-7-20/h6-15,17H,16H2,1-5H3,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNYOJDSUYFNAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NC(C)C)N=C2SCC(=O)C4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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